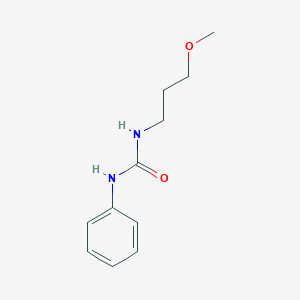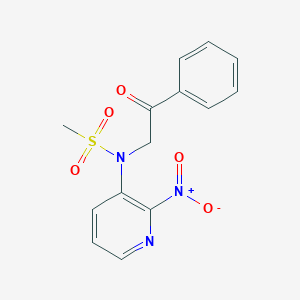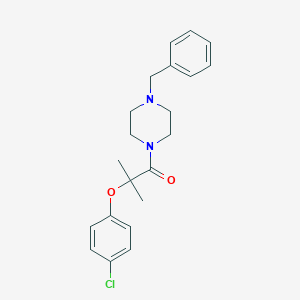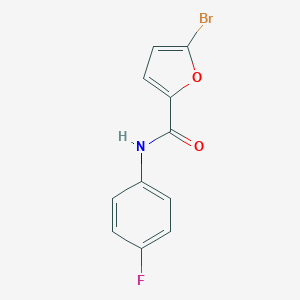
N-(3-methoxypropyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-N'-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as metobromuron and belongs to the class of urea herbicides.
Scientific Research Applications
N-(3-methoxypropyl)-N'-phenylurea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has been used in various crops, including rice, wheat, and corn. Apart from its herbicidal properties, this compound has also been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N'-phenylurea involves the inhibition of photosynthesis in plants. This compound inhibits the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. This leads to the accumulation of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-phenylurea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase. It also inhibits the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxypropyl)-N'-phenylurea in lab experiments is its high potency. This compound is effective at low concentrations, which makes it ideal for use in assays. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and to follow safety protocols when working with it.
Future Directions
There are several future directions for the study of N-(3-methoxypropyl)-N'-phenylurea. One area of research could be the development of new herbicides based on this compound. Another area of research could be the study of its potential applications in the field of medicine. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its effects on plants and animals.
Conclusion:
N-(3-methoxypropyl)-N'-phenylurea is a chemical compound with potential applications in various fields. It has been extensively studied for its herbicidal properties and has also been found to exhibit anti-inflammatory and anti-tumor properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-methoxypropyl)-N'-phenylurea have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-N'-phenylurea involves the reaction of 3-methoxypropylamine with phenylisocyanate. The reaction takes place in the presence of a suitable solvent, such as toluene or dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.
properties
Product Name |
N-(3-methoxypropyl)-N'-phenylurea |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
InChI Key |
WPURSNWPUCFKRH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)
